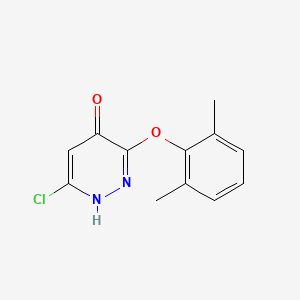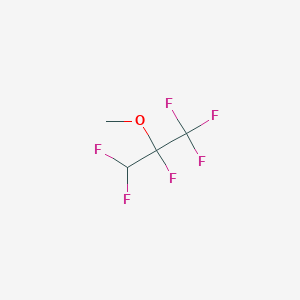![molecular formula C28H18S2 B14226379 2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene CAS No. 570387-45-0](/img/structure/B14226379.png)
2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene is a complex organic compound that features a binaphthalene core with two thiophene units attached. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene typically involves the reaction between [1,1’-binaphthalene]-4,4’-diamine and thiophene-2,5-dicarbaldehyde. This reaction is carried out under high-temperature polycondensation conditions . The resulting product is slightly soluble in non-protic polar solvents such as chloroform and dichloromethane .
Industrial Production Methods
While specific industrial production methods for 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene are not well-documented, the general approach involves large-scale polycondensation reactions similar to those used in laboratory synthesis. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of π-conjugated materials and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene exerts its effects is primarily through its electronic properties. The compound’s π-conjugated system allows for efficient charge transport and light absorption, making it suitable for optoelectronic applications. The molecular targets and pathways involved include interactions with various electronic materials and substrates, facilitating the development of high-performance electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler analog with two thiophene units.
Thieno[3,2-b]thiophene: Another thiophene-based compound with a different structural arrangement.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative used in organic electronics.
Uniqueness
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene is unique due to its binaphthalene core, which provides enhanced stability and electronic properties compared to simpler thiophene derivatives. This structural feature allows for improved performance in optoelectronic applications, making it a valuable compound in the development of advanced materials .
Eigenschaften
CAS-Nummer |
570387-45-0 |
|---|---|
Molekularformel |
C28H18S2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2-[1-(2-thiophen-2-ylnaphthalen-1-yl)naphthalen-2-yl]thiophene |
InChI |
InChI=1S/C28H18S2/c1-3-9-21-19(7-1)13-15-23(25-11-5-17-29-25)27(21)28-22-10-4-2-8-20(22)14-16-24(28)26-12-6-18-30-26/h1-18H |
InChI-Schlüssel |
MWPQTEQJZRYQDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC=CS5)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)
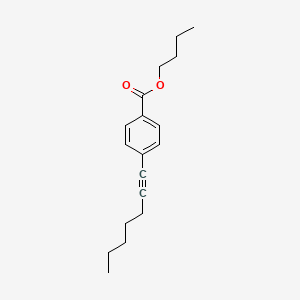


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
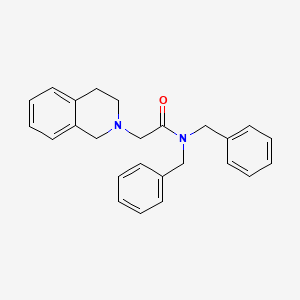
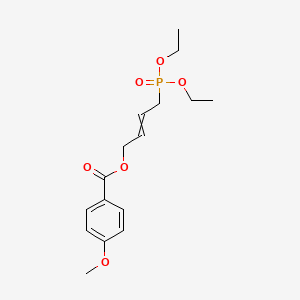

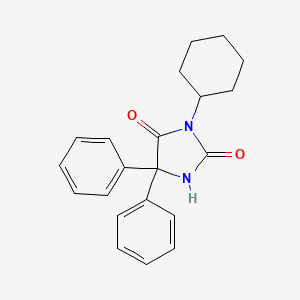
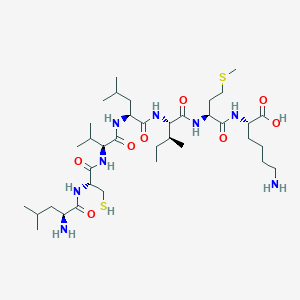
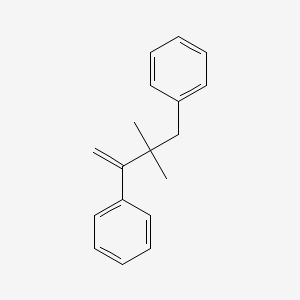
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
